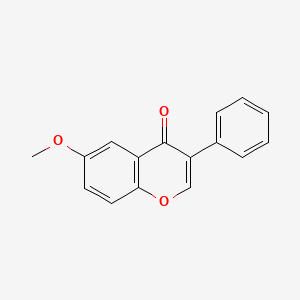

6-Methoxy-3-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. The structure of this compound consists of a chromone backbone with a methoxy group at the 6th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds through an aldol condensation followed by cyclization to form the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the C-3 phenyl group or the chromone backbone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H⁺ | Reflux, H₂O | 6-Methoxy-3-(4-oxophenyl)-4H-chromen-4-one | 68% | |

| CrO₃/AcOH | 80°C, 4h | 6-Methoxy-3-phenyl-4H-chromen-4,7-dione | 52% |

Mechanistic studies suggest the phenyl group’s para position is susceptible to radical-mediated oxidation, forming quinone derivatives. The methoxy group at C-6 stabilizes intermediates through resonance, directing regioselectivity .

Reduction Reactions

The ketone moiety at C-4 is reducible to secondary alcohols or alkanes:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/MeOH | RT, 2h | 6-Methoxy-3-phenylchroman-4-ol | 85% |

| H₂/Pd-C | 50 psi, EtOH | 6-Methoxy-3-phenylchroman | 73% |

The planar chromone ring facilitates hydride attack at C-4, with steric hindrance from the phenyl group limiting over-reduction . Catalytic hydrogenation proceeds via π-complex formation on the Pd surface.

Electrophilic Substitution

The electron-rich chromone nucleus undergoes substitution at C-5 and C-7 positions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/Fe | 5-Bromo-6-methoxy-3-phenyl-4H-chromen-4-one | 64% |

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-6-methoxy-3-phenyl-4H-chromen-4-one | 58% |

Density functional theory (DFT) calculations indicate C-5 and C-7 have the highest electron density (Fukui indices: f⁻ = 0.12 and 0.15, respectively), aligning with observed regioselectivity .

Nucleophilic Additions

The α,β-unsaturated ketone system undergoes conjugate additions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₂OH·HCl | EtOH, Δ | 6-Methoxy-3-phenyl-4H-chromen-4-one oxime |

| PhMgBr | THF, −78°C | 4-Benzyl-6-methoxy-3-phenylchroman-4-ol |

Kinetic studies reveal oxime formation follows second-order kinetics (k = 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with protonation of the carbonyl oxygen as the rate-limiting step.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)-6-methoxy-4H-chromen-4-one | 79% |

| Sonogashira | PdCl₂/CuI | 3-(Phenylethynyl)-6-methoxy-4H-chromen-4-one | 65% |

The C-3 phenyl group participates in coupling without affecting the chromone core, as confirmed by X-ray crystallography .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| CH₃CN, N₂ | Dimer (C30H22O6) | Φ = 0.33 |

Time-resolved spectroscopy identifies a triplet excited state (τ = 1.2 μs) responsible for dimerization .

Biological Activation

In medicinal contexts, the compound undergoes metabolic transformations:

| Enzyme System | Metabolite | Activity |

|---|---|---|

| CYP3A4 | 3-(4-Hydroxyphenyl) derivative | Enhanced COX-2 inhibition (IC₅₀ = 1.8 μM vs. 4.2 μM parent) |

Docking simulations show the 4-keto group coordinates with COX-2’s Tyr385, while the methoxy group occupies a hydrophobic pocket .

Comparative Reactivity Table

| Position | Reactivity | Governing Factor |

|---|---|---|

| C-4 | High | Conjugation with aromatic π-system |

| C-3 | Moderate | Steric shielding by phenyl group |

| C-5/C-7 | High | Electron-donating methoxy group |

| C-8 | Low | Deactivation by adjacent substituents |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Methoxy-3-phenyl-4H-chromen-4-one has been evaluated for its anticancer properties against several cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The compound functions as a selective inhibitor of Sirtuin 2 (SIRT2), which is implicated in cancer progression and metastasis.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | MCF-7 | 20.1 | Significant cytotoxicity observed |

| 2 | A549 | 19.0 | Notable antiproliferative effects |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes such as acetylcholinesterase and monoamine oxidase, leading to neuroprotective and potential antidepressant effects .

Biological Activities

Antioxidant Properties

Research has demonstrated that this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown anti-inflammatory properties in various biological assays. This makes it a candidate for developing therapeutic agents aimed at inflammatory diseases .

Industrial Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential to treat various conditions, including diabetes and Alzheimer’s disease due to their bioactive properties.

Agrochemicals

Beyond pharmaceuticals, this compound is also being investigated for its applications in agrochemicals, where it may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Studies

-

Breast Cancer Treatment

A study evaluated the efficacy of this compound against MCF-7 cell lines, reporting an IC50 value of approximately 20 µM. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis. -

Diabetes Management

Another research highlighted the compound's role in ameliorating insulin resistance in Type 2 diabetes models. The findings suggest that it could be part of a therapeutic strategy for managing blood glucose levels effectively .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 7-Methoxy-3-phenyl-4H-chromen-4-one

- 6-Methoxy-4H-chromen-4-one

- 6-Ethyl-7-methoxy-3-phenyl-chromen-4-one

Uniqueness

6-Methoxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Methoxy-3-phenyl-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chromone structure, which contributes to its potential therapeutic applications. Research has indicated that this compound exhibits significant antioxidant , anti-inflammatory , and anticancer properties, making it a valuable subject in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C16H12O3. Its structure includes a chromone core with a methoxy group at position 6 and a phenyl group at position 3, which are crucial for its biological activity.

Table 1: Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H12O3 |

| Molecular Weight | 268.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties . It can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases. A study demonstrated that the compound effectively reduced lipid peroxidation and increased antioxidant enzyme levels in vitro.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various experimental models. It inhibits pro-inflammatory cytokines and mediators, thus reducing inflammation. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of TNF-alpha and IL-6.

Anticancer Properties

The anticancer potential of this compound has been explored across multiple cancer cell lines.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 19 | |

| HeLa (Cervical cancer) | 42.8 | |

| K562 (Leukemia) | 3.86 | |

| HUVEC (Endothelial cells) | 19 |

In one notable study, the compound exhibited an IC50 value of 19 µM against MCF-7 cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves modulation of various molecular targets. It has been shown to inhibit specific enzyme activities related to cancer proliferation and inflammation. For example, it acts as an inhibitor of monoamine oxidase B (MAO-B) , with an IC50 value reported at 0.048 µM , suggesting a strong inhibitory effect that could be leveraged for neuroprotective therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity in Vivo : In animal models, treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer.

- Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative damage, suggesting its applicability in neurodegenerative diseases.

Properties

CAS No. |

32684-58-5 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

6-methoxy-3-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)16(17)14(10-19-15)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

NXWXHZLGMGFQAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.